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Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ATTO 565, a rhodamine-based fluorescent dye, is a powerful tool for labeling biomolecules in a

variety of research and drug development applications.[1][2][3] Its N-hydroxysuccinimide (NHS)

ester derivative is a highly efficient amine-reactive compound used for covalently attaching the

fluorophore to primary amines on proteins, peptides, amino-modified oligonucleotides, and

other biomolecules.[4][5] This conjugation results in a stable amide bond, ensuring a

permanent fluorescent label. ATTO 565 is characterized by its strong absorption, high

fluorescence quantum yield, and excellent thermal and photostability, making it suitable for a

wide range of fluorescence-based applications including flow cytometry, high-resolution

microscopy, and single-molecule detection.[1][3]

These application notes provide detailed protocols for the conjugation of ATTO 565 NHS ester

to proteins and oligonucleotides, guidelines for determining the degree of labeling, and

troubleshooting advice to ensure successful labeling experiments.
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A thorough understanding of the properties of ATTO 565 is crucial for designing and

interpreting fluorescence experiments.

Property Value Reference

Molecular Formula C35H34ClN3O11 [6]

Molecular Weight 708.11 g/mol [6]

Maximum Absorption (λabs) 564 nm [1]

Molar Extinction Coefficient

(εmax)
1.2 x 10^5 M-1 cm-1 [1]

Maximum Emission (λfl) 590 nm [1]

Fluorescence Quantum Yield

(ηfl)
90% [1]

Fluorescence Lifetime (τfl) 4.0 ns [1]

Correction Factor at 260 nm

(CF260)
0.27 [1]

Correction Factor at 280 nm

(CF280)
0.12 [1]

Reaction Mechanism
The reaction between ATTO 565 NHS ester and a primary amine proceeds via nucleophilic acyl

substitution. The primary amine group on the target molecule acts as a nucleophile, attacking

the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and

the release of N-hydroxysuccinimide.
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Caption: Reaction of ATTO 565 NHS ester with a primary amine.

Experimental Protocols
Protocol 1: Labeling of Proteins with ATTO 565 NHS
Ester
This protocol provides a general procedure for labeling proteins, such as antibodies, with ATTO

565 NHS ester. Optimization may be required for specific proteins.

1. Preparation of Reagents

Protein Solution:

Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a

concentration of 2-10 mg/mL.[1][4] The optimal pH for the labeling reaction is between 8.0

and 9.0.[4][7] A pH of 8.3 is often a good compromise.[7]

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be

dialyzed against an amine-free buffer like PBS before labeling.[1][4][7]

ATTO 565 NHS Ester Stock Solution:

Allow the vial of ATTO 565 NHS ester to equilibrate to room temperature before opening to

prevent moisture condensation.[8]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15136913/docs?utm_src=pdf-body-img#application-notes-and-protocols-atto-565-nhs-ester-amine-reactive-labeling
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/438/180/72464dat.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-565-nhs-ester-version-b6n10JrrmJ.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-565-nhs-ester-version-b6n10JrrmJ.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/438/180/72464dat.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-565-nhs-ester-version-b6n10JrrmJ.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.benchchem.com/pdf/Troubleshooting_low_labeling_efficiency_with_Atto_565_NHS_ester.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136913?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a 10 mM stock solution by dissolving the dye in anhydrous, amine-free DMSO or

DMF.[4][9] This solution should be prepared immediately before use as NHS esters are

moisture-sensitive and can hydrolyze.[7][8]

2. Labeling Reaction

A starting molar excess of dye to protein of 5:1 to 15:1 is recommended.[10] The optimal

ratio should be determined empirically for each protein.[4]

While gently stirring or vortexing the protein solution, add the required volume of the ATTO

565 NHS ester stock solution.[10][11]

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10][11]

For some proteins, a longer incubation time of up to 18 hours may increase the degree of

labeling.[8]

3. Purification of the Conjugate

Remove unreacted dye by size-exclusion chromatography using a Sephadex G-25 column

or by dialysis.[1][7][10]

Equilibrate the column with an appropriate buffer (e.g., PBS).

Apply the reaction mixture to the column and elute with the same buffer. The first colored

band to elute is the labeled protein, while the free dye will elute later.[1]
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Caption: General workflow for protein labeling.

Protocol 2: Labeling of Amino-Modified
Oligonucleotides
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Preparation of Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.2

M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[1]

Preparation of Dye Solution: Prepare a 5 mg/mL solution of ATTO 565 NHS ester in

anhydrous DMF.[1]

Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the

oligonucleotide solution and incubate for 2 hours at room temperature with shaking.[1]

Purification: The labeled oligonucleotide can be purified from the free dye using gel filtration

or reversed-phase HPLC.[1]

Characterization of the Conjugate
Determination of the Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption

maximum of ATTO 565 (564 nm, Amax).[10]

Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = Amax / (εmax

* path length) where εmax is the molar extinction coefficient of ATTO 565 (120,000 M-1 cm-

1).

Calculate the corrected absorbance of the protein at 280 nm, which accounts for the

contribution of the dye's absorbance at this wavelength: A280,corrected = A280 - (Amax *

CF280) where CF280 is the correction factor for ATTO 565 at 280 nm (0.12).[1]

Calculate the concentration of the protein: [Protein] (M) = A280,corrected / (εprotein * path

length) where εprotein is the molar extinction coefficient of the protein at 280 nm.

Calculate the DOL: DOL = [Dye] / [Protein]
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Issue Possible Cause
Suggested
Solution

Reference

Low Labeling

Efficiency

Presence of amine-

containing buffers

(e.g., Tris, glycine).

Dialyze the protein

against an amine-free

buffer (e.g., PBS)

before labeling.

[1][4][8]

Incorrect pH of the

reaction buffer.

Ensure the pH of the

reaction buffer is

between 8.0 and 9.0.

[4][8]

Hydrolyzed ATTO 565

NHS ester.

Use anhydrous DMSO

or DMF to prepare the

dye stock solution

immediately before

use. Store the

lyophilized dye

protected from

moisture.

[8]

Low protein

concentration.

The recommended

protein concentration

is 2-10 mg/mL.

Labeling efficiency

decreases at

concentrations below

2 mg/mL.

[1][4][8]

Insufficient incubation

time.

While 1 hour is often

sufficient, increasing

the incubation time up

to 18 hours may

improve the DOL for

some proteins.

[8]

Precipitation of

Protein

High degree of

labeling.

Reduce the dye-to-

protein molar ratio in

the labeling reaction.
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Low water solubility of

the dye.

Consider using a

more water-soluble

alternative if

precipitation is a

persistent issue.

[4]

Applications
ATTO 565-labeled biomolecules are utilized in a wide array of fluorescence-based applications,

including:

Flow Cytometry (FACS): For the sensitive detection of cell surface and intracellular targets.

[1]

Fluorescence Microscopy: Including high-resolution techniques like STED, PALM, and

dSTORM.[1][2]

Immunofluorescence Staining: To visualize the distribution of specific proteins in cells and

tissues.[2]

Fluorescence Resonance Energy Transfer (FRET): As a donor or acceptor fluorophore to

study molecular interactions.

Fluorescence In-Situ Hybridization (FISH): For the detection and localization of specific DNA

or RNA sequences.[1]

ATTO 565 Labeled Biomolecule

Flow Cytometry High-Resolution Microscopy
(STED, PALM, dSTORM) Immunofluorescence FRET FISH

Click to download full resolution via product page
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Caption: Applications of ATTO 565 conjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. sigmaaldrich.com [sigmaaldrich.com]

2. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. docs.aatbio.com [docs.aatbio.com]

5. researchgate.net [researchgate.net]

6. scbt.com [scbt.com]

7. spectra.arizona.edu [spectra.arizona.edu]

8. benchchem.com [benchchem.com]

9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

10. benchchem.com [benchchem.com]

11. biotium.com [biotium.com]

To cite this document: BenchChem. [Application Notes and Protocols: ATTO 565 NHS Ester
Amine-Reactive Labeling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136913/docs#application-notes-and-protocols-
atto-565-nhs-ester-amine-reactive-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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